2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride

Medicinal Chemistry Physicochemical Property ADME

2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride (CAS 1803125-74-7) is a strategic fluorinated pyridine intermediate for medicinal chemistry. Its unique combination of a lipophilic hydrogen bond donor (-CF2H) at the 2-position and a fluorine at the 3-position creates a distinct electronic environment that simple fluoropyridines cannot replicate. This makes it a critical building block for CNS-penetrant kinase inhibitors (TPSA 38.91 Ų, LogP 1.74) and PI3K/AKT/mTOR pathway modulators. The 4-amine handle enables facile derivatization for SAR exploration and fragment-based drug discovery. Choose this specific analog to avoid the binding affinity and metabolic stability penalties associated with generic substitutes.

Molecular Formula C6H6ClF3N2
Molecular Weight 198.57
CAS No. 1803125-74-7
Cat. No. B2662340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride
CAS1803125-74-7
Molecular FormulaC6H6ClF3N2
Molecular Weight198.57
Structural Identifiers
SMILESC1=CN=C(C(=C1N)F)C(F)F.Cl
InChIInChI=1S/C6H5F3N2.ClH/c7-4-3(10)1-2-11-5(4)6(8)9;/h1-2,6H,(H2,10,11);1H
InChIKeyNDCCXLZMUPFPBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride (CAS 1803125-74-7): A Fluorinated Pyridine Building Block for Kinase Inhibitor and Bioisostere Research Procurement


2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride (CAS 1803125-74-7) is a fluorinated pyridine derivative characterized by a difluoromethyl group (-CF2H) at the 2-position and a fluorine atom at the 3-position of the pyridine ring, with an amine group at the 4-position . It is predominantly utilized as a versatile synthetic intermediate in medicinal chemistry, particularly for the construction of kinase inhibitor scaffolds and for exploring the difluoromethyl group as a lipophilic hydrogen bond donor bioisostere [1][2]. Its structural features confer distinct electronic and physicochemical properties that differentiate it from simpler fluoropyridine analogs, making it a targeted choice for specific structure-activity relationship (SAR) investigations.

Why 2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride is Not Interchangeable with Other Fluoropyridine Amines


In research and industrial procurement, substituting 2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride with a generic fluoropyridine amine (e.g., 3-fluoropyridin-4-amine, CAS 2247-88-3) or even a closely related difluoromethyl analog (e.g., 2-(difluoromethyl)pyridin-4-amine, CAS 1446509-58-5) can fundamentally alter a molecule's properties and performance. The unique combination of the -CF2H group at the 2-position and the -F at the 3-position creates a specific steric and electronic environment that differs significantly from analogs lacking one of these groups [1]. The -CF2H group serves as a lipophilic bioisostere capable of acting as a weak hydrogen bond donor [2][3], while the adjacent fluorine atom further modulates basicity and metabolic stability [4]. Simple substitution can lead to marked changes in target binding, physicochemical properties (e.g., LogP), and downstream synthetic utility, necessitating a deliberate selection based on quantitative evidence rather than generic class assumptions.

Quantitative Differentiation Evidence for 2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride Procurement


Enhanced Lipophilicity (LogP) of 2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride Versus Non-Fluorinated and Mono-Substituted Analogs

The presence of both the difluoromethyl and fluorine substituents on 2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride significantly increases its lipophilicity compared to non-fluorinated or singly substituted pyridine amines. This is a critical factor influencing membrane permeability and bioavailability in drug discovery. The compound exhibits a calculated LogP value of 1.74 . In contrast, 3-fluoropyridin-4-amine (CAS 2247-88-3), which lacks the -CF2H group, has a lower LogP of 0.3 [1]. Similarly, 2-(difluoromethyl)pyridin-4-amine (CAS 1446509-58-5), which lacks the 3-fluoro substituent, has a significantly lower LogP of 0.47 .

Medicinal Chemistry Physicochemical Property ADME

Unique Hydrogen Bond Donor (HBD) Capacity of the CF2H Group in 2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride

The difluoromethyl (-CF2H) group in 2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride is a demonstrated hydrogen bond donor, unlike the methyl group (-CH3) or the trifluoromethyl group (-CF3) found in many analogs. This property allows it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups while retaining greater lipophilicity. The HBD capacity is quantified with a pKa value of approximately 10-12 for the CF2H proton [1]. In contrast, a compound like 2-(trifluoromethyl)pyridin-4-amine (analog with -CF3) lacks this HBD capability entirely [2]. This functional difference can be exploited to enhance binding affinity to targets with specific H-bond acceptor motifs.

Medicinal Chemistry Bioisosterism Molecular Interactions

Distinctive Substitution Pattern for PI3K/mTOR Kinase Inhibitor Scaffolds

The 2-(difluoromethyl)pyridine motif is a privileged scaffold in the development of potent PI3K and mTOR kinase inhibitors. The specific substitution pattern of 2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride—with an amine at the 4-position for further derivatization—is directly relevant to the synthesis of clinical candidates and tool compounds targeting this pathway. For instance, the related intermediate 4-(difluoromethyl)pyridin-2-amine is a key component in numerous protein kinase inhibitors, including those in clinical development [1]. The 3-fluoro substituent in the target compound provides an additional site for modulating electronic properties and blocking metabolic soft spots, a strategic advantage over the non-fluorinated analog.

Kinase Inhibition Oncology Medicinal Chemistry

Computed Topological Polar Surface Area (TPSA) for Blood-Brain Barrier (BBB) Penetration Prediction

The Topological Polar Surface Area (TPSA) is a key descriptor for predicting a molecule's ability to cross the blood-brain barrier (BBB), with values < 90 Ų generally considered favorable for CNS penetration. 2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride has a TPSA of 38.91 Ų . This is identical to the TPSA of 3-fluoropyridin-4-amine (38.91 Ų) [1] but significantly lower than many other heterocyclic amine building blocks. The combination of a low TPSA and relatively high LogP (see Evidence Item 1) makes this compound a particularly attractive starting point for designing CNS-penetrant drug candidates, offering a balance of permeability and solubility that is not present in more polar analogs.

ADME CNS Drug Discovery Physicochemical Property

Defined Application Scenarios for 2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride in Medicinal Chemistry and Drug Discovery


CNS-Penetrant Kinase Inhibitor Lead Optimization

In programs targeting kinases within the central nervous system (CNS), 2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride serves as a critical core scaffold. Its combination of a low TPSA (38.91 Ų) and an elevated LogP (1.74) provides a favorable physicochemical profile for passive BBB penetration compared to more polar analogs. The 4-amine handle allows for facile derivatization, while the difluoromethyl group can be leveraged as a lipophilic hydrogen bond donor [1] to engage kinase hinge regions or allosteric sites, potentially improving potency and selectivity over non-CNS penetrant chemotypes.

Bioisosteric Replacement of Hydroxyl or Thiol Groups in SAR Studies

When a lead compound contains a hydroxyl (-OH) or thiol (-SH) group that is metabolically labile or undesirably hydrophilic, 2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride offers a pathway to explore a CF2H bioisostere. The difluoromethyl group mimics the hydrogen bond donor capacity of these groups [1] while significantly increasing lipophilicity (ΔLogP > 1.3 vs. non-fluorinated analog) [2]. This substitution can enhance metabolic stability and membrane permeability. The compound can be incorporated into a larger molecular framework to test this bioisosteric replacement hypothesis, potentially rescuing a lead with poor pharmacokinetic properties.

Synthesis of Advanced PI3K/mTOR Pathway Tool Compounds

For academic or industrial groups focused on the PI3K/AKT/mTOR signaling axis, this compound is a strategic starting material for generating novel tool compounds or preclinical candidates. The 2-(difluoromethyl)pyridine motif is a validated pharmacophore for potent PI3K/mTOR inhibition [3]. The additional 3-fluoro substituent offers a vector for modulating electron density on the pyridine ring, which can fine-tune binding affinity to the kinase ATP pocket and block potential sites of oxidative metabolism [4]. This allows for more nuanced SAR exploration compared to the non-fluorinated 4-(difluoromethyl)pyridin-2-amine scaffold.

Modular Building Block for Fragment-Based Drug Discovery (FBDD)

In FBDD campaigns, 2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride represents a 'three-dimensional' fragment with defined vectors for growth. Its low molecular weight (198.57 g/mol) and favorable physicochemical properties (low TPSA, moderate LogP) make it an ideal starting point. The 4-amine is a robust synthetic handle, while the difluoromethyl and fluorine substituents provide unique binding elements (hydrophobic contacts, weak H-bonds) [1] that can be detected by sensitive biophysical methods like NMR or SPR. This specific substitution pattern is not available in simpler, commercially available fragments, enabling the exploration of novel chemical space.

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